Cas no 1879422-29-3 (2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid)

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is a fluorinated heterocyclic compound featuring a thiophene core substituted with a trifluoromethyl group and a difluoroacetic acid moiety. Its unique structure imparts strong electron-withdrawing properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms enhances metabolic stability and lipophilicity, which can improve bioavailability in active ingredients. This compound is particularly useful in the development of bioactive molecules, where its reactivity allows for further functionalization. High purity grades are available to meet stringent research and industrial requirements. Proper handling is advised due to potential reactivity under specific conditions.
2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid structure
1879422-29-3 structure
Product Name:2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid
CAS No:1879422-29-3
MF:C7H3F5O2S
MW:246.154538393021
CID:5747560
PubChem ID:130531768
Update Time:2025-06-13

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]aceticacid
    • 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid
    • 1879422-29-3
    • EN300-1138315
    • Inchi: 1S/C7H3F5O2S/c8-6(9,5(13)14)3-1-15-2-4(3)7(10,11)12/h1-2H,(H,13,14)
    • InChI Key: KGNPQDOAARNQQH-UHFFFAOYSA-N
    • SMILES: S1C=C(C(F)(F)F)C(=C1)C(C(=O)O)(F)F

Computed Properties

  • Exact Mass: 245.97739132g/mol
  • Monoisotopic Mass: 245.97739132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 65.5Ų

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid Pricemore >>

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Additional information on 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid

Introduction to 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid (CAS No. 1879422-29-3)

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid, identified by its CAS number 1879422-29-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms and a thiophene ring, which are known for their ability to enhance the bioactivity and metabolic stability of drug candidates. The structural features of this molecule make it a promising candidate for further exploration in medicinal chemistry and materials science.

The compound's structure consists of a central acetic acid moiety substituted with a difluoro group at the 2-position and an aromatic thiophen-3-yl group at the 4-position, further functionalized with a trifluoromethyl group. This unique arrangement of substituents imparts distinct electronic and steric properties, making it an intriguing subject for synthetic chemists and biologists alike. The difluoro and trifluoromethyl groups are particularly noteworthy, as they are frequently employed in the design of bioactive molecules due to their ability to modulate pharmacokinetic profiles and improve binding affinity to biological targets.

In recent years, there has been growing interest in the development of fluorinated heterocycles as pharmacophores. These compounds often exhibit enhanced lipophilicity, reduced metabolic degradation, and improved oral bioavailability, which are critical factors in drug design. The thiophene ring in 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is a well-known scaffold in medicinal chemistry, with numerous derivatives having demonstrated therapeutic potential in various disease models. The presence of both fluorine and sulfur atoms in this molecule suggests that it may exhibit unique interactions with biological systems, which could be exploited for therapeutic purposes.

One of the most compelling aspects of this compound is its potential application in the development of novel pharmaceuticals. The combination of fluorine substitution with a thiophene core has been associated with enhanced binding to biological receptors, making it a valuable building block for drug discovery programs. For instance, fluorinated thiophenes have been investigated as intermediates in the synthesis of antiviral and anticancer agents. The specific arrangement of substituents in 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid may confer properties that are particularly advantageous for targeting specific disease pathways.

Recent studies have begun to explore the synthetic pathways for producing this compound more efficiently. Given its structural complexity, developing scalable synthetic routes is essential for both academic research and industrial applications. Advances in fluorination techniques and cross-coupling reactions have made it possible to construct such molecules with greater precision and yield. The synthesis of 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid could benefit from these methodologies, potentially leading to new insights into its reactivity and utility.

The pharmacological potential of this compound has not yet been fully elucidated, but preliminary studies suggest that it may exhibit interesting biological activities. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, while the difluoro group can influence electronic properties favorably for drug interactions. These features make it a candidate for further investigation as a lead compound or as an intermediate in the synthesis of more complex molecules.

In conclusion, 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid (CAS No. 1879422-29-3) represents an exciting opportunity for researchers in pharmaceutical chemistry. Its unique structural features and potential biological activities position it as a valuable asset in the quest for novel therapeutics. As synthetic methodologies continue to evolve, the accessibility of this compound will likely increase, opening up new avenues for exploration in both academic laboratories and industrial settings.

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